molecular formula C9H7BrN2 B6232927 2-bromo-5-phenyl-1H-imidazole CAS No. 959007-51-3

2-bromo-5-phenyl-1H-imidazole

Cat. No.: B6232927
CAS No.: 959007-51-3
M. Wt: 223.1
InChI Key:
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Description

2-Bromo-5-phenyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the phenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with glyoxal and ammonium acetate, which leads to the formation of the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-phenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    2-Bromo-1H-imidazole: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    5-Phenyl-1H-imidazole: Lacks the bromine atom, which reduces its potential for halogen-based substitution reactions.

    2-Phenyl-1H-imidazole:

Uniqueness: 2-Bromo-5-phenyl-1H-imidazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-phenyl-1H-imidazole involves the bromination of 5-phenylimidazole using bromine in acetic acid.", "Starting Materials": [ "5-phenylimidazole", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 5-phenylimidazole in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

959007-51-3

Molecular Formula

C9H7BrN2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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